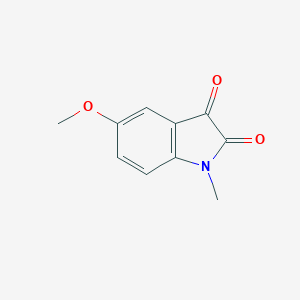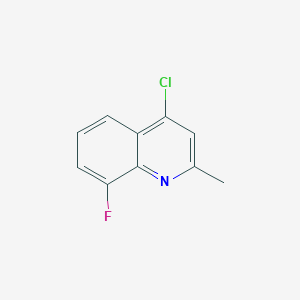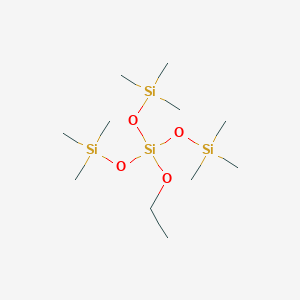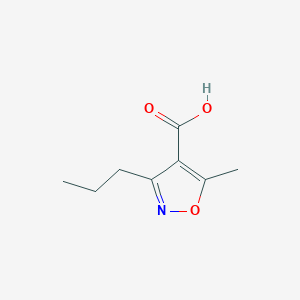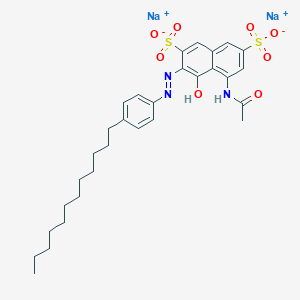
Acide Rouge 138
Vue d'ensemble
Description
Acid Red 138, is a synthetic azo dye with the chemical formula C30H37N3Na2O8S2. It is commonly used in the textile industry for dyeing protein fibers such as wool and silk. The compound is known for its vibrant red color and excellent dyeing properties.
Applications De Recherche Scientifique
Acid Red 138, has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Mécanisme D'action
Target of Action
Acid Red 138, also known as disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate, C.I. Acid Red 138, disodium salt, TracidRedBs, or C.I. Acid Red 138, is primarily targeted towards protein fibers . It is widely used for dyeing these fibers due to its unique chemical properties .
Biochemical Pathways
Its solubility behavior in supercritical carbon dioxide is a subject of study . This solubility behavior can potentially influence the dyeing process of protein fibers.
Pharmacokinetics
The solubility of acid red 138 in different environments, such as in water at various temperatures and pressures, has been studied . These solubility properties can impact the bioavailability of Acid Red 138.
Result of Action
The primary result of the action of Acid Red 138 is the dyeing of protein fibers The dye’s interaction with the fibers results in a change in their color
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acid Red 138, is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of p-dodecylaniline, which is then coupled with N-acetyl H acid to form the final product .
Industrial Production Methods
In industrial settings, the synthesis of Acid Red 138, involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically isolated and purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
Acid Red 138, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the reaction conditions.
Reduction: Amines are the primary products formed from the reduction of the azo bond.
Substitution: Substituted derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- C.I. Acid Red 1
- C.I. Acid Red 14
- C.I. Acid Red 18
Uniqueness
Acid Red 138, is unique due to its long alkyl chain, which enhances its solubility and dyeing properties. Compared to similar compounds, it offers better stability and colorfastness, making it a preferred choice in various applications .
Propriétés
IUPAC Name |
disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHGIACASUWJC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065944 | |
| Record name | C.I. Acid Red 138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15792-43-5 | |
| Record name | Acid Red 138 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015792435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-(4-dodecylphenyl)diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the primary applications of Acid Red 138?
A1: Acid Red 138 is predominantly utilized as a dye for protein fibers, particularly in the textile industry []. Its widespread use stems from its ability to impart vibrant colors to materials like silk and wool [].
Q2: How does the pH of a solution influence the adsorption of Acid Red 138?
A3: The adsorption of Acid Red 138 is significantly influenced by the solution's pH. Studies have demonstrated that its removal from aqueous solutions is more effective in acidic conditions, with higher removal efficiencies observed at lower pH values [].
Q3: What types of materials have been investigated for the removal of Acid Red 138 from wastewater?
A3: Several materials have shown promise in removing Acid Red 138 from wastewater. These include:
- Rice bran: This agricultural byproduct exhibits a notable capacity to adsorb Acid Red 138, with its efficiency influenced by factors like particle size and pretreatment methods [].
- Hybrid adsorbents: Researchers have developed hybrid adsorbents like calcium fluoride-Acid Red 138, which demonstrate high adsorption capacities for Acid Red 138 and other organic contaminants. This approach also presents a sustainable solution by utilizing dye wastewater in the adsorbent synthesis [, ].
- Activated clay: Both pristine and calcined activated clay have been explored for their adsorption capabilities, with pristine activated clay displaying a particular affinity for cationic dyes [].
- Crosslinked chitosan: This modified natural polymer, particularly when crosslinked with a higher fatty diacid diglycidyl, showcases adsorption capabilities towards Acid Red 138 and other acid dyes. The presence of hydrophobic groups in the crosslinker influences its interaction with dyes possessing hydrophobic moieties, such as the dodecyl group in Acid Red 138 [].
Q4: What microorganism has shown potential for the biodegradation of Acid Red 138?
A5: A strain of Pseudomonas species has been identified for its ability to degrade Acid Red 138, showcasing promising removal efficiencies in laboratory settings [, ]. This finding opens avenues for exploring bioremediation strategies for dye-contaminated wastewater.
Q5: How do urea, thiourea, and ammonium thiocyanate impact Acid Red 138 in solution?
A5: The interaction of Acid Red 138 with urea, thiourea, and ammonium thiocyanate reveals interesting dynamics:
- Ammonium Thiocyanate: This compound typically induces the aggregation of Acid Red 138 in solution [].
Q6: What spectroscopic techniques have been used to analyze Acid Red 138?
A6: Various spectroscopic techniques have been employed to characterize Acid Red 138 and investigate its properties:
- Resonance Raman Spectroscopy: This technique has been used to elucidate the tautomeric structures of Acid Red 138 when adsorbed at the interface between an aqueous solution and air [].
Q7: Has the structure-activity relationship of Acid Red 138 and its homologues been investigated?
A8: Yes, research has explored the relationship between the chemical structure and color properties of Acid Red 138 and its related compounds. These studies provide insights into how modifications in the dye's molecular structure influence its color characteristics [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


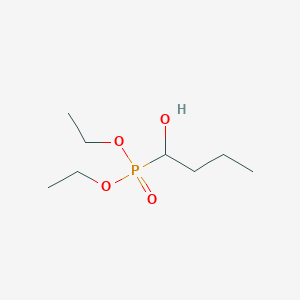
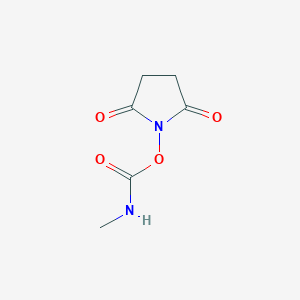
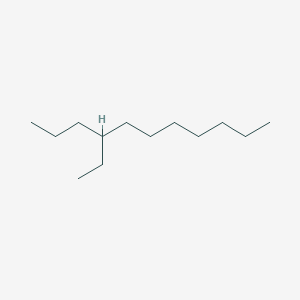
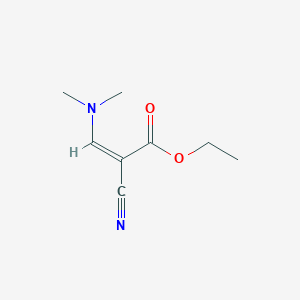
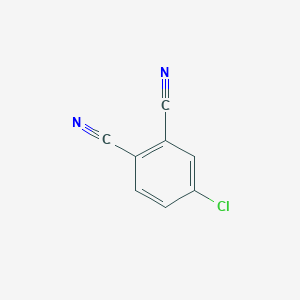
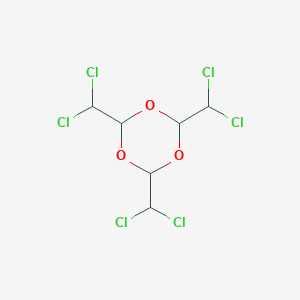

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)

